2-(4-(ethylsulfonyl)phenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide
Description
This compound features an acetamide core bridging a 4-(ethylsulfonyl)phenyl group and a 4-(methylthio)benzo[d]thiazole moiety.
Properties
IUPAC Name |
2-(4-ethylsulfonylphenyl)-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S3/c1-3-26(22,23)13-9-7-12(8-10-13)11-16(21)19-18-20-17-14(24-2)5-4-6-15(17)25-18/h4-10H,3,11H2,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOADQXATSTLRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=CC=C3SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(ethylsulfonyl)phenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide typically involves multiple steps:
Formation of the thiazole ring: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonyl group: This step involves the sulfonation of the phenyl ring using reagents such as sulfur trioxide or chlorosulfonic acid.
Acetamide formation: The final step involves the acylation of the thiazole derivative with an appropriate acylating agent, such as acetyl chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Ethylsulfonyl)phenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonyl group can be reduced to a thiol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. A study synthesized various thiazole-benzazole derivatives and evaluated their activity against several tumor cell lines, including A549 (lung cancer) and C6 (glioma) cells. The findings demonstrated that specific structural modifications enhance anticancer activity, leading to apoptosis in cancer cells.
Case Study: Structure-Activity Relationship
A series of derivatives were synthesized to assess their anticancer potential. The following table summarizes the cytotoxicity results:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 6f | A549 | 12.5 | Apoptosis via caspase activation |
| 6g | C6 | 15.0 | Inhibition of DNA synthesis |
These results suggest that compounds with electron-withdrawing groups at specific positions on the phenyl ring exhibit improved potency compared to their unsubstituted counterparts.
Antimalarial Activity
In investigations of antimalarial properties, thiazole analogs were evaluated for efficacy against Plasmodium falciparum. Modifications to the N-aryl amide group linked to the thiazole ring significantly influenced antimalarial activity.
Key Findings :
The most potent compounds displayed low cytotoxicity in HepG2 cell lines while maintaining high antimalarial potency. The following table illustrates the results:
| Compound | Activity Type | IC50 (µM) | Notes |
|---|---|---|---|
| 2j | Amastigote | 10.0 | Increased nitric oxide production |
| 2m | Promastigote | 8.5 | Induced cell membrane disruption |
These findings indicate that structural characteristics can be optimized for therapeutic use against malaria.
Leishmanicidal Activity
Thiazole derivatives have also been explored for their leishmanicidal properties. A study reported phthalimido-thiazole hybrids that exhibited significant activity against Leishmania infantum, affecting both amastigote and promastigote forms.
Key Results :
The following table summarizes the leishmanicidal activity:
| Compound | Activity Type | IC50 (µM) | Effect on Macrophages |
|---|---|---|---|
| 2j | Amastigote | 10.0 | Increased NO production |
| 2m | Promastigote | 8.5 | Cell membrane disruption |
These compounds not only reduced parasite survival but also enhanced nitric oxide production in treated macrophages, indicating an immune-modulatory effect alongside direct antiparasitic action.
Mechanism of Action
The mechanism of action of 2-(4-(ethylsulfonyl)phenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and thiazole groups can form hydrogen bonds and other interactions with the active sites of these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Acetamide Linkers
Compounds sharing the acetamide-thiazole/benzothiazole scaffold are summarized below:
Key Observations :
- Substituent Effects : The ethylsulfonyl group in the target compound likely increases hydrophilicity compared to methoxy or halogenated analogs (e.g., GSK1570606A, Compound 18). This may influence solubility and blood-brain barrier penetration .
Pharmacological Activity Comparison
Antimicrobial Activity :
- Compound 47 () inhibits gram-positive bacteria with MIC values <5 µg/mL, attributed to the benzo[d]thiazol-5-ylsulfonyl group . The target compound’s ethylsulfonyl group may confer similar activity but with altered potency due to steric/electronic differences.
- Benzimidazole-thioacetamide hybrids (e.g., Compound 8d in ) show efficacy against E. coli (MIC ~8 µg/mL), suggesting sulfur-containing substituents enhance membrane penetration .
- Kinase and MMP Inhibition: GSK1570606A () inhibits kinases like CDK5/p25 (IC50 ~0.2 µM), critical in Alzheimer’s pathology. The pyridinyl-thiazole motif is a key pharmacophore . Compound 18 () inhibits MMP-9 (IC50 ~50 nM), driven by its methoxyphenyl-piperazine moiety.
Biological Activity
The compound 2-(4-(ethylsulfonyl)phenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide , with CAS number 941992-85-4 , is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.
- Molecular Formula : C₁₈H₁₈N₂O₃S₃
- Molecular Weight : 406.5 g/mol
- Structure : The compound features a thiazole ring, which is known for various biological activities, particularly in anticancer and antimicrobial contexts.
Biological Activity Overview
Research indicates that derivatives of thiazole compounds exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific compound has shown promising results in various studies.
Anticancer Activity
- Mechanism of Action : Thiazole derivatives often induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression. For instance, studies have shown that certain thiazole derivatives can significantly inhibit tumor growth in vitro by triggering apoptotic pathways in cancer cell lines such as A549 (lung cancer) and C6 (glioma) .
- Case Study : A recent study synthesized a series of thiazole derivatives and evaluated their anticancer activities. The results indicated that compounds with specific substitutions on the thiazole ring exhibited significant cytotoxicity against cancer cell lines while displaying low toxicity to normal cells .
Antimicrobial Activity
Thiazole derivatives have also been explored for their antimicrobial properties:
- Mechanism : The antimicrobial activity is often attributed to the ability of thiazole compounds to disrupt bacterial cell membranes or inhibit key metabolic pathways.
- Research Findings : Various studies have reported that thiazole derivatives possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives can be influenced by structural modifications:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups at specific positions on the aromatic rings enhances the potency of these compounds against various biological targets .
- Optimal Substitution Patterns : Research suggests that non-bulky substitutions at the ortho position on the phenyl ring are preferred for maximizing biological activity .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
What synthetic routes are recommended for this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves coupling a substituted thiazole amine with an activated acetamide derivative. For example, N-acylation reactions using chloroacetate derivatives in the presence of catalysts like DMAP (4-dimethylaminopyridine) in dichloromethane (DCM) under ultrasonication can improve reaction efficiency . Optimization strategies include:
- Solvent selection : Absolute ethanol or THF is preferred for solubility and reflux conditions .
- Catalyst use : Anhydrous AlCl₃ or DMAP enhances electrophilic substitution and acylation reactions .
- Temperature control : Reflux (4–5 hours) ensures completion, while cooling in ice baths aids precipitation .
Example Data :
In analogous syntheses, yields ranged from 68% to 91% depending on substituents (e.g., compound 8 in achieved 91% yield with 4-tolyl substituents) .
Which spectroscopic techniques are most effective for structural characterization?
Methodological Answer:
A multi-technique approach is critical:
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent integration (e.g., acetamide carbonyl signals at ~170 ppm in ¹³C NMR) .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns (e.g., [M+H]+ peaks matching calculated masses) .
- IR spectroscopy : Key functional groups like sulfonyl (SO₂, ~1350 cm⁻¹) and thioether (C-S, ~700 cm⁻¹) are identifiable .
Validation : Cross-referencing melting points (e.g., 251.5°C for compound 6 in ) with literature ensures purity .
Advanced Research Questions
How can structure-activity relationships (SAR) be explored for anticancer activity?
Methodological Answer:
- Derivative synthesis : Introduce substituents at the 4-(methylthio) position (e.g., halogens, alkyl groups) to modulate lipophilicity and binding affinity .
- Biological assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Compare IC₅₀ values across derivatives .
- Computational modeling : Perform molecular docking with targets like tubulin or kinases to predict binding modes. highlights DFT/MD simulations for analogous compounds .
Case Study : In , toluyl-substituted derivatives (compounds 6–8) showed higher melting points and potentially enhanced stability, which may correlate with bioactivity .
How to address contradictions between in vitro and in vivo biological data?
Methodological Answer:
- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid clearance issues .
- Formulation adjustments : Use PEGylation or liposomal encapsulation to improve bioavailability .
- Orthogonal assays : Validate in vitro hits in multiple models (e.g., zebrafish xenografts or murine tumor models) .
Example : Thiazole derivatives in showed potent in vitro antifungal activity but poor in vivo efficacy due to plasma protein binding .
Can computational methods elucidate the mechanism of action?
Methodological Answer:
- Molecular docking : Predict interactions with targets like COX-2 or EGFR using AutoDock Vina .
- DFT calculations : Analyze electron density maps to identify reactive sites (e.g., sulfur atoms in the thiazole ring as nucleophilic centers) .
- MD simulations : Simulate ligand-protein stability over 100 ns trajectories to assess binding dynamics .
Reference : applied DFT to benzoxazole analogs, revealing charge transfer interactions critical for activity .
Data Contradiction Analysis
Example Issue : Variability in synthetic yields (68%–91% in ).
Resolution Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
